3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H20FN5O3 and its molecular weight is 433.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Antidepressant Effects
A study focused on the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed that these compounds have significant serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound demonstrated potential antidepressant effects in vivo, suggesting a similar framework could be applicable for the development of new antidepressant agents (Zagórska et al., 2016).
Antiviral Activity
Another study reported on imidazo-s-triazine nucleosides, showing the synthesis and antiviral activity of these compounds. Although not directly linked to the specific compound , it highlights the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).
Adenosine Receptor Antagonism and Monoamine Oxidase B Inhibition
Research into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones explores their dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. These compounds are being investigated for their potential in treating neurodegenerative diseases like Parkinson's disease, indicating a therapeutic application area for similar compounds (Załuski et al., 2019).
Electron Delocalization and Stability in N-heterocyclic Carbenes
A study on the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons, featuring N-fluorophenyl substituents, contributes to understanding the chemical behavior and potential applications of compounds with similar frameworks in catalysis and organic synthesis (Hobbs et al., 2010).
Metabolic Profiling in Drug Development
The metabolic profiling of a synthetic α2-adrenergic agonist in liver microsomes using chromatography and mass spectrometry illustrates the importance of understanding the metabolic fate of pharmaceutical compounds. This research is crucial for evaluating the safety, efficacy, and elimination of drugs, including those related to the compound of interest (Cardoso et al., 2019).
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-13-14(2)29-19-20(25-22(29)28(13)17-10-6-7-11-18(17)30)26(3)23(32)27(21(19)31)12-15-8-4-5-9-16(15)24/h4-11,30H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYNXOHZSBJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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